molecular formula C16H9O3S- B1226679 Pyrene-1-sulfonate

Pyrene-1-sulfonate

Cat. No.: B1226679
M. Wt: 281.3 g/mol
InChI Key: DLOBKMWCBFOUHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-1-sulfonate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the pyrene ring structure. This compound is known for its fluorescent properties and is widely used in various scientific and industrial applications.

Preparation Methods

Pyrene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of pyrene using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonate group. Industrial production methods often involve large-scale sulfonation processes, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Pyrene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrene-1-sulfonic acid.

    Reduction: Reduction reactions can convert it back to pyrene.

    Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Pyrene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyrenesulfonate is primarily based on its ability to interact with other molecules through its sulfonate group. This interaction can lead to the formation of complexes or aggregates, which can be studied using various spectroscopic techniques. The compound’s fluorescent properties are often exploited to monitor these interactions and to study the behavior of the compound in different environments .

Comparison with Similar Compounds

Pyrene-1-sulfonate can be compared with other similar compounds, such as:

    1-Pyrenebutyrate: Similar in structure but with a butyrate group instead of a sulfonate group.

    1-Pyrenecarboxylate: Contains a carboxylate group instead of a sulfonate group.

    1-Pyrenesulfonic acid: The acid form of 1-pyrenesulfonate. These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Properties

Molecular Formula

C16H9O3S-

Molecular Weight

281.3 g/mol

IUPAC Name

pyrene-1-sulfonate

InChI

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)/p-1

InChI Key

DLOBKMWCBFOUHP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-]

Synonyms

1-pyrenesulfonate
1-pyrenesulfonic acid

Origin of Product

United States

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